molecular formula C15H12O9S B14251516 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid CAS No. 225778-94-9

5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid

Cat. No.: B14251516
CAS No.: 225778-94-9
M. Wt: 368.3 g/mol
InChI Key: GBUKFRMVURQRFY-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid is a compound that belongs to the class of flavonoids, specifically isoflavones. This compound is known for its significant biological activities and is often studied for its potential health benefits. It is structurally related to genistein, a well-known isoflavone found in soy products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the use of various organic synthesis techniques. One common method is the condensation of appropriate phenolic compounds under acidic or basic conditions, followed by cyclization to form the chromen-4-one structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The specific methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds .

Scientific Research Applications

5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential in cancer prevention and treatment, as well as its role in managing chronic diseases.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential health benefits .

Properties

CAS No.

225778-94-9

Molecular Formula

C15H12O9S

Molecular Weight

368.3 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid

InChI

InChI=1S/C15H10O5.H2O4S/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19;1-5(2,3)4/h1-7,16-18H;(H2,1,2,3,4)

InChI Key

GBUKFRMVURQRFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O.OS(=O)(=O)O

Origin of Product

United States

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